molecular formula C4H5N7 B12536360 4-(1H-Pentazol-1-yl)-1H-pyrrol-3-amine CAS No. 652148-79-3

4-(1H-Pentazol-1-yl)-1H-pyrrol-3-amine

Cat. No.: B12536360
CAS No.: 652148-79-3
M. Wt: 151.13 g/mol
InChI Key: CJKACLZLGRRCIA-UHFFFAOYSA-N
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Description

4-(1H-Pentazol-1-yl)-1H-pyrrol-3-amine is a compound that features a pentazole ring attached to a pyrrole ring with an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Pentazol-1-yl)-1H-pyrrol-3-amine typically involves the formation of the pentazole ring followed by its attachment to the pyrrole ring. The reaction conditions often require specific catalysts and controlled environments to ensure the stability of the pentazole ring, which is known for its high energy and reactivity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods while ensuring safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(1H-Pentazol-1-yl)-1H-pyrrol-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be performed to modify the pentazole or pyrrole rings.

    Substitution: The amine group or other positions on the rings can be substituted with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent decomposition.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while substitution reactions could introduce alkyl or aryl groups.

Scientific Research Applications

    Chemistry: It can be used as a precursor for synthesizing other complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure may allow it to interact with biological molecules in novel ways, making it a candidate for biochemical studies.

    Medicine: Research into its pharmacological properties could reveal potential therapeutic uses.

    Industry: Its high-energy pentazole ring might find applications in materials science and explosives research.

Mechanism of Action

The mechanism of action of 4-(1H-Pentazol-1-yl)-1H-pyrrol-3-amine involves its interaction with molecular targets through its reactive pentazole and pyrrole rings. These interactions can lead to various biochemical and chemical effects, depending on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-Pentazol-1-yl)phenol: Similar in structure but with a phenol group instead of a pyrrole ring.

    1H-Pentazol-1-ylbenzene: Features a benzene ring instead of a pyrrole ring.

Uniqueness

4-(1H-Pentazol-1-yl)-1H-pyrrol-3-amine is unique due to the combination of the pentazole and pyrrole rings, which provides distinct chemical properties and reactivity compared to other similar compounds.

Properties

CAS No.

652148-79-3

Molecular Formula

C4H5N7

Molecular Weight

151.13 g/mol

IUPAC Name

4-(pentazol-1-yl)-1H-pyrrol-3-amine

InChI

InChI=1S/C4H5N7/c5-3-1-6-2-4(3)11-9-7-8-10-11/h1-2,6H,5H2

InChI Key

CJKACLZLGRRCIA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN1)N2N=NN=N2)N

Origin of Product

United States

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